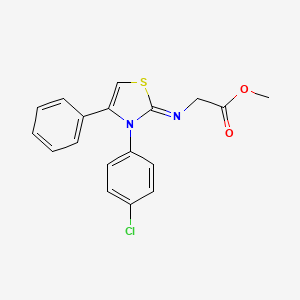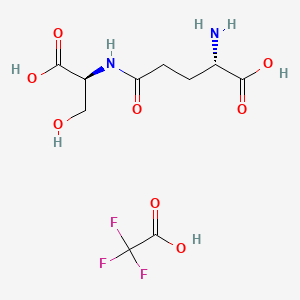
PROTAC FLT-3 degrader 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has shown significant antiproliferative activity, particularly in MV4-11 cells, with an IC50 value of 7.55 nM . FLT-3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic cells. Mutations in FLT-3 are commonly associated with acute myeloid leukemia (AML), making it a critical target for therapeutic intervention .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC FLT-3 degrader 3 involves the conjugation of a ligand that binds to FLT-3 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. general PROTAC synthesis involves multiple steps, including the formation of amide bonds, esterification, and click chemistry reactions .
Industrial Production Methods
Industrial production of PROTAC compounds typically involves large-scale organic synthesis techniques. These methods include automated solid-phase synthesis, high-throughput screening, and purification processes such as high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC FLT-3 degrader 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Nucleophiles: Such as amines and thiols.
Electrophiles: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically intermediates that are further processed to yield the final PROTAC compound. These intermediates include various amides, esters, and ethers .
Wissenschaftliche Forschungsanwendungen
PROTAC FLT-3 degrader 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in cellular studies to investigate the role of FLT-3 in cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers with FLT-3 mutations.
Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and optimize drug candidates
Wirkmechanismus
PROTAC FLT-3 degrader 3 exerts its effects by inducing the degradation of the FLT-3 protein through the ubiquitin-proteasome system. The compound binds to FLT-3 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of FLT-3, marking it for degradation by the proteasome. The degradation of FLT-3 leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and ERK/MAPK pathways, ultimately resulting in reduced cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROTAC FLT-3 degrader 1: Another FLT-3 degrader with a similar mechanism of action but different structural components.
Quizartinib: A small molecule inhibitor of FLT-3, which operates through an occupancy-based mechanism rather than degradation.
Gilteritinib-based FLT3-PROTACs: A series of compounds designed to degrade FLT-3 with varying degrees of efficacy and bioavailability.
Uniqueness
PROTAC FLT-3 degrader 3 is unique in its high selectivity and potency for FLT-3 degradation. Unlike traditional small molecule inhibitors, this compound works catalytically, meaning it can repeatedly induce the degradation of FLT-3 without being consumed in the process. This catalytic mode of action allows for lower dosing and potentially fewer side effects .
Eigenschaften
Molekularformel |
C48H44Cl2N10O6 |
|---|---|
Molekulargewicht |
927.8 g/mol |
IUPAC-Name |
N-[5-[3-[(2,6-dichlorophenyl)methyl]benzimidazol-5-yl]-1H-pyrazol-3-yl]-4-[4-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperazin-1-yl]-2-oxoethyl]piperidin-1-yl]benzamide |
InChI |
InChI=1S/C48H44Cl2N10O6/c49-34-4-2-5-35(50)33(34)26-59-27-51-36-12-9-30(24-40(36)59)37-25-41(55-54-37)52-45(63)29-7-10-31(11-8-29)56-17-15-28(16-18-56)23-43(62)58-21-19-57(20-22-58)38-6-1-3-32-44(38)48(66)60(47(32)65)39-13-14-42(61)53-46(39)64/h1-12,24-25,27-28,39H,13-23,26H2,(H,53,61,64)(H2,52,54,55,63) |
InChI-Schlüssel |
RZEKWNLQVXIOBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)C(=O)CC5CCN(CC5)C6=CC=C(C=C6)C(=O)NC7=NNC(=C7)C8=CC9=C(C=C8)N=CN9CC1=C(C=CC=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



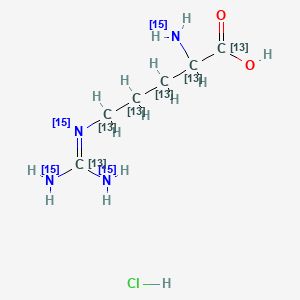
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
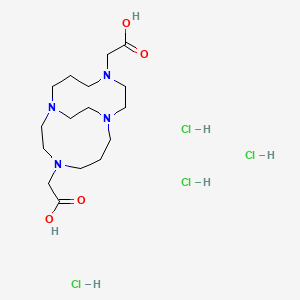
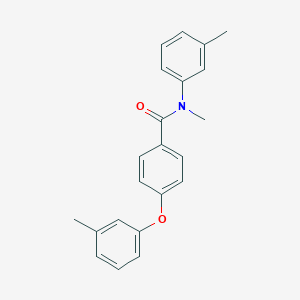


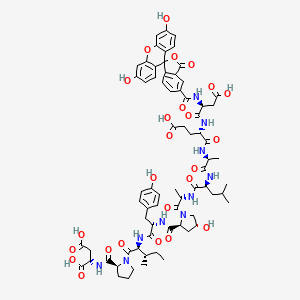
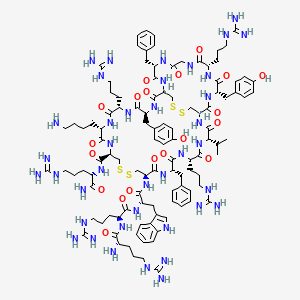

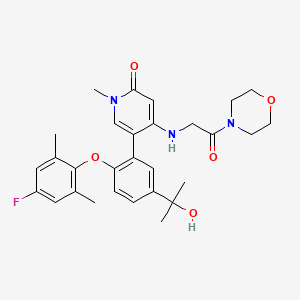
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
